N-(Methanesulfonyl)-4-methoxybenzamide
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Overview
Description
N-(Methanesulfonyl)-4-methoxybenzamide is an organic compound characterized by the presence of a methanesulfonyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methanesulfonyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with methanesulfonamide to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-(Methanesulfonyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyaniline.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(Methanesulfonyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-(Methanesulfonyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
N-(Methanesulfonyl)-4-nitrobenzamide: Similar structure but with a nitro group instead of a methoxy group.
N-(Methanesulfonyl)-4-chlorobenzamide: Contains a chlorine atom instead of a methoxy group.
Uniqueness: N-(Methanesulfonyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
827624-82-8 |
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Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
4-methoxy-N-methylsulfonylbenzamide |
InChI |
InChI=1S/C9H11NO4S/c1-14-8-5-3-7(4-6-8)9(11)10-15(2,12)13/h3-6H,1-2H3,(H,10,11) |
InChI Key |
NCVBVKRQHWPLRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NS(=O)(=O)C |
Origin of Product |
United States |
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